4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Catalog No.
S12485641
CAS No.
618077-49-9
M.F
C26H20Cl2N2O4
M. Wt
495.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-h...

CAS Number

618077-49-9

Product Name

4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Molecular Formula

C26H20Cl2N2O4

Molecular Weight

495.3 g/mol

InChI

InChI=1S/C26H20Cl2N2O4/c1-2-12-34-19-8-5-17(6-9-19)24(31)22-23(18-7-10-20(27)21(28)13-18)30(26(33)25(22)32)15-16-4-3-11-29-14-16/h2-11,13-14,23,31H,1,12,15H2/b24-22+

InChI Key

DVEFLFQNZJVFSW-ZNTNEXAZSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)Cl)Cl)O

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)Cl)Cl)/O

4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its unique structural features, which include an allyloxy group, a dichlorophenyl moiety, and a pyridinylmethyl substituent. This compound belongs to the class of pyrrolones, which are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups enhances its reactivity and interaction with various biological targets.

Typical of its functional groups:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The allyloxy group may participate in nucleophilic substitution reactions.
  • Reduction Reactions: The carbonyl group in the pyrrolone structure can be reduced to form alcohol derivatives.
  • Coupling Reactions: The compound can engage in coupling reactions, particularly with electrophiles due to its electron-rich aromatic system.

These reactions facilitate the modification of the compound for various synthetic applications.

The biological activity of 4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one has been investigated in several studies. It exhibits:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains and fungi, indicating potential as an antimicrobial agent.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions:

  • Formation of the Pyrrolone Core: Starting materials such as substituted phenols and aldehydes undergo cyclization to form the pyrrolone structure.
  • Allyloxy Group Introduction: An allyl halide can be reacted with a phenolic compound to introduce the allyloxy substituent.
  • Dichlorophenyl Substitution: A dichlorophenyl moiety is introduced via electrophilic aromatic substitution or coupling reactions.
  • Final Modifications: The compound is purified and characterized using techniques such as NMR and mass spectrometry.

The unique properties of 4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one make it suitable for various applications:

  • Pharmaceutical Development: Its antimicrobial and anticancer properties position it as a candidate for drug development.
  • Chemical Research: It serves as a building block for synthesizing other complex organic molecules in medicinal chemistry.
  • Agricultural Chemicals: Potential use as a pesticide or fungicide due to its biological activity against pathogens.

Studies on the interaction of this compound with biological targets have revealed:

  • Molecular Binding Studies: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to analyze binding affinities to enzymes or receptors.
  • Mechanism of Action Investigations: Research indicates that the compound may interact with specific signaling pathways, influencing cellular responses related to its biological activities.

Several compounds share structural similarities with 4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one. These include:

Compound NameKey FeaturesBiological Activity
4-[2-(Allyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-oneContains oxazole ringAntimicrobial
5-[4-(Allyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxyDimethylamino groupAnticancer
2-{[3-Allyl-5-(2-furyl)-4-oxo]}Furan derivativeAntifungal

Uniqueness

What sets 4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one apart from these similar compounds is its specific combination of functional groups that confer distinct biological properties and reactivity patterns not found in others. This unique structure allows it to interact with multiple biological targets effectively, enhancing its potential therapeutic applications.

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name is 4-(4-(allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one, reflecting its complex substituent arrangement. Its molecular formula is C₂₇H₂₁Cl₂N₂O₄, with a molecular weight of 532.38 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00).

Structural Features and Functional Groups

The molecule comprises:

  • A pyrrolidin-2-one core (five-membered lactam ring) at position 1.
  • A 3,4-dichlorophenyl group at position 5, contributing hydrophobic and electron-withdrawing properties.
  • A 4-(allyloxy)benzoyl moiety at position 4, introducing π-π stacking potential.
  • A pyridin-3-ylmethyl group at position 1, enabling hydrogen bonding via the nitrogen atom.
  • A hydroxyl group at position 3, facilitating polar interactions.

Spectroscopic Signatures

  • ¹H NMR: The allyloxy group shows characteristic peaks at δ 4.6–5.3 ppm (olefinic protons) and δ 4.1 ppm (methylene adjacent to oxygen). The pyridine ring protons resonate at δ 7.1–8.5 ppm, while the dichlorophenyl group appears at δ 7.3–7.8 ppm.
  • ¹³C NMR: The lactam carbonyl (C=O) is observed at δ 170–175 ppm, with aromatic carbons in the 110–140 ppm range.
  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 533.38 [M+H]⁺, with fragmentation patterns corresponding to loss of Cl (35/37 amu) and the allyloxybenzoyl group.

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

494.0800125 g/mol

Monoisotopic Mass

494.0800125 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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